molecular formula C12H15ClO B13559688 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol

1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13559688
M. Wt: 210.70 g/mol
InChI Key: MNDXEUWKVYAVON-UHFFFAOYSA-N
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Description

1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound that belongs to the class of cyclopropyl alcohols It features a cyclopropyl ring attached to an ethan-1-ol group, with a 3-chloro-4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable alkene with a carbene or carbenoid to form the cyclopropyl ring . The reaction conditions often involve the use of chloroform and potassium hydroxide to generate the dichlorocarbene intermediate, which then reacts with the alkene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets. The cyclopropyl ring and the phenyl substituent can interact with enzymes or receptors, influencing their activity. The hydroxyl group can form hydrogen bonds, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: A simpler compound with a cyclopropyl ring and a hydroxyl group.

    3-Chloro-4-methylphenylcyclopropane: Lacks the ethan-1-ol group but has a similar phenyl substituent.

    1-(3-Chloro-4-methylphenyl)ethanol: Similar structure but without the cyclopropyl ring.

Uniqueness

1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol is unique due to the combination of the cyclopropyl ring, the phenyl substituent, and the ethan-1-ol group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-[1-(3-chloro-4-methylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C12H15ClO/c1-8-3-4-10(7-11(8)13)12(5-6-12)9(2)14/h3-4,7,9,14H,5-6H2,1-2H3

InChI Key

MNDXEUWKVYAVON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)C(C)O)Cl

Origin of Product

United States

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